1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)propyl 4-chlorobenzoate

Description

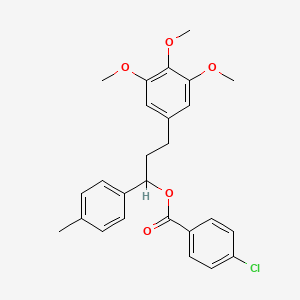

This compound is a benzoate ester featuring a propyl chain linking two distinct aryl groups: a 4-methylphenyl moiety and a 3,4,5-trimethoxyphenyl group. The esterification with 4-chlorobenzoic acid introduces a chlorine atom at the para position of the benzoyl group.

Properties

IUPAC Name |

[1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)propyl] 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClO5/c1-17-5-8-19(9-6-17)22(32-26(28)20-10-12-21(27)13-11-20)14-7-18-15-23(29-2)25(31-4)24(16-18)30-3/h5-6,8-13,15-16,22H,7,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGGBESLEJORRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCC2=CC(=C(C(=C2)OC)OC)OC)OC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)propyl 4-chlorobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C19H20O4

- Molecular Weight : 312.36 g/mol

- CAS Number : 940291-94-1

- Structure : The compound features a propyl chain linked to a chlorobenzoate and two aromatic rings, one of which is trimethoxy-substituted.

Biological Activity

The compound's biological activity has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on specific cellular pathways.

Anticancer Properties

Research indicates that the compound may exhibit anti-cancer properties through several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of similar structures can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and survival .

- HDAC Inhibition : Compounds with structural similarities have been identified as selective inhibitors of histone deacetylases (HDACs), particularly HDAC6. This inhibition leads to increased acetylation of proteins involved in tumor suppression and apoptosis, thereby enhancing the anti-cancer effects .

The biological mechanisms through which this compound exerts its effects are under investigation:

- Microtubule Stabilization : Similar compounds have been shown to affect microtubule dynamics, which is crucial for cell division and intracellular transport .

- Apoptosis Induction : Evidence suggests that the compound may promote apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

-

Cell Line Studies : In vitro studies using various cancer cell lines demonstrated significant reductions in cell viability when treated with compounds structurally related to this compound. The IC50 values varied depending on the specific cell line and treatment duration.

Cell Line IC50 (µM) Treatment Duration MCF-7 (Breast) 15 48 hours HeLa (Cervical) 10 72 hours A549 (Lung) 20 24 hours - Animal Models : Preliminary studies in animal models have shown promising results regarding tumor reduction and improved survival rates when treated with similar compounds. These studies suggest the need for further exploration into dosage and long-term effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Structural and Functional Insights

Trimethoxyphenyl Motif :

- The 3,4,5-trimethoxyphenyl group is a hallmark of colchicine-site binding agents (e.g., combretastatins) and kinase inhibitors . The target compound’s trimethoxyphenyl-propyl chain may enhance lipophilicity and π-π stacking compared to WR300740’s diazepane-linked system.

Chlorinated Aromatic Systems :

- The 4-chlorobenzoate group in the target compound contrasts with chloropropylate’s dual chloro substituents. Chlorine atoms improve metabolic stability and receptor binding in pesticides and drugs .

Linker Flexibility :

- The propyl chain in the target compound offers conformational flexibility absent in WR300740’s rigid diazepane or ’s piperazine-butane system. This may influence target selectivity and pharmacokinetics.

Ester vs. Carbamate/Phosphate: Unlike isofenphos (organophosphate) or chlorpropham (carbamate), the target’s benzoate ester may reduce cholinesterase inhibition risks while maintaining hydrolytic stability .

Research Findings and Hypotheses

- Antiviral Potential: WR300740’s activity against coronavirus RBD suggests trimethoxyphenyl benzoates may disrupt viral entry . The target compound’s structural similarity warrants evaluation against viral proteases or spike proteins.

- Cytotoxicity : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., podophyllotoxin derivatives) often exhibit microtubule-disrupting effects. The target’s methylphenyl group could modulate tubulin-binding affinity compared to ’s piperazine derivative .

- Agrochemical Utility : Chloropropylate’s acaricidal activity highlights the role of chloro-aromatic systems in pest control. The target’s 4-chlorobenzoate may offer similar efficacy with reduced environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.